6-Ethylchenodeoxycholic-d5 Acid is a derivative of chenodeoxycholic acid, a bile acid that plays a critical role in lipid metabolism. This compound is specifically labeled with five deuterium atoms, which enhances its utility in various scientific investigations, particularly in metabolic studies. The molecular formula for 6-Ethylchenodeoxycholic-d5 Acid is C24H37D5O5, and it has a molecular weight of approximately 427.65 g/mol. The compound has been noted for its unique structural features, including an ethyl group at the sixth position of the chenodeoxycholic acid backbone, which contributes to its biological activity and pharmacological properties .
The primary mechanism of action of 6-ECD is still under investigation. However, research suggests it might activate a nuclear receptor called farnesoid X receptor (FXR) []. FXR plays a role in regulating bile acid synthesis, glucose metabolism, and lipid (fat) homeostasis in the liver. Activation of FXR by 6-ECD is believed to be responsible for its potential therapeutic effects in liver diseases characterized by fat accumulation and fibrosis (scarring).
By administering 6-ECD-d5 to an experimental system, researchers can track its movement and transformation within the body. Since the deuterium atoms are easily detectable using mass spectrometry techniques, scientists can distinguish 6-ECD-d5 from its unlabeled counterpart and monitor its conversion into various metabolites. This allows researchers to map out the metabolic pathways of bile acids and identify potential sites for therapeutic intervention [].
Bile acids play a crucial role in digestion by aiding in the absorption of dietary fats. 6-ECD-d5 can be used to study how bile acids interact with other molecules and cellular processes. Researchers can observe how the labeled bile acid affects various functions, such as fat digestion, cholesterol regulation, and signaling pathways in the liver [].
Several liver diseases are associated with disruptions in bile acid metabolism. Using 6-ECD-d5, researchers can investigate how these diseases alter bile acid processing. This information can be crucial for developing new diagnostic tools and therapeutic strategies for bile acid-linked disorders [].
The biological activity of 6-Ethylchenodeoxycholic-d5 Acid is significant due to its role as a farnesoid X receptor agonist. This receptor is crucial for regulating bile acid synthesis and lipid metabolism. Studies have shown that this compound can reduce liver fat accumulation and fibrosis in animal models of fatty liver disease, making it a potential therapeutic agent for metabolic disorders . Furthermore, its isotopic labeling allows for precise tracking in metabolic studies, enhancing our understanding of bile acid dynamics in vivo .
Synthesis of 6-Ethylchenodeoxycholic-d5 Acid typically involves the modification of chenodeoxycholic acid through deuteration at specific positions. Common methods include:
These methods can vary depending on the desired purity and yield of the final product .
6-Ethylchenodeoxycholic-d5 Acid has several applications in research and clinical settings:
Research on interaction studies involving 6-Ethylchenodeoxycholic-d5 Acid has focused on its binding affinity to nuclear receptors such as the farnesoid X receptor. These studies reveal how this compound influences gene expression related to lipid metabolism and bile acid homeostasis. Additionally, interaction with other compounds can provide insights into synergistic effects or potential drug interactions that could enhance therapeutic efficacy or lead to adverse effects .
Several compounds share structural similarities or functional roles with 6-Ethylchenodeoxycholic-d5 Acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Chenodeoxycholic Acid | Naturally occurring bile acid | Precursor to bile salts; involved in cholesterol metabolism |
| Obeticholic Acid | Bile acid derivative; farnesoid X receptor agonist | Used clinically for primary biliary cholangitis; different functional groups |
| Ursodeoxycholic Acid | Bile acid with a different stereochemistry | Known for its protective effects on liver cells; used in treating gallstones |
6-Ethylchenodeoxycholic-d5 Acid is unique due to its specific isotopic labeling and ethyl substitution, which may confer distinct pharmacokinetic properties compared to these similar compounds .
6-Ethylchenodeoxycholic-d5 acid represents a deuterated derivative of 6-ethylchenodeoxycholic acid, incorporating five deuterium atoms into its molecular structure [4]. The compound belongs to the bile acid family and exhibits the characteristic steroid backbone consisting of four fused rings: three six-membered cyclohexane rings (A, B, and C) and one five-membered cyclopentane ring (D) [15] [17]. This cyclopentanoperhydrophenanthrene skeleton forms the rigid steroid nucleus that defines the structural framework of all bile acids [19].
The molecular architecture of 6-ethylchenodeoxycholic-d5 acid features a key structural modification at the C-6 position, where an ethyl group is attached [4] [5]. The deuterium labeling occurs specifically within this ethyl substituent, with all five deuterium atoms incorporated into the ethyl group structure [1] [4]. This positioning of deuterium atoms is strategically important for analytical applications, as it allows for precise tracking and identification of the compound using mass spectrometry techniques .
The steroid backbone maintains the characteristic bent configuration due to the cis-linkage between the A and B rings [19] [31]. This structural arrangement creates distinct hydrophobic and hydrophilic surfaces on opposite faces of the molecule [15] [19]. The hydroxyl groups at positions C-3 and C-7 are oriented in the alpha configuration, pointing toward the hydrophilic face of the molecule [16] [20]. The carboxylic acid side chain extends from the C-17 position, containing five carbon atoms with the terminal carboxyl group at C-24 [5] [20].
| Structural Component | Description | Position |
|---|---|---|
| Steroid nucleus | Four fused rings (A, B, C, D) | Core structure |
| Ethyl group | Deuterium-labeled alkyl substituent | C-6 position |
| Hydroxyl groups | Alpha-oriented OH groups | C-3 and C-7 |
| Carboxylic acid | Terminal acid functionality | C-24 position |
| Deuterium atoms | Five deuterium substitutions | Within ethyl group |
The molecular formula of 6-ethylchenodeoxycholic-d5 acid is C26H39D5O4, reflecting the incorporation of five deuterium atoms into the parent structure [4]. The molecular weight is 425.66 g/mol, representing an increase of approximately 5 atomic mass units compared to the non-deuterated analog due to the deuterium substitution [4]. For comparison, the parent compound 6-ethylchenodeoxycholic acid has a molecular weight of 420.6 g/mol [8] [22], while the foundational chenodeoxycholic acid exhibits a molecular weight of 392.6 g/mol [16] [20].
The deuterium isotope effect contributes to the increased molecular weight, as deuterium possesses approximately twice the mass of protium (regular hydrogen) [30]. This mass difference of 2.014 Da for deuterium versus 1.008 Da for protium results in the observed molecular weight increase [30]. The precise molecular weight determination is crucial for analytical applications, particularly in mass spectrometry-based quantification methods where the deuterium-labeled compound serves as an internal standard [12].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Mass Difference |
|---|---|---|---|
| Chenodeoxycholic acid | C24H40O4 | 392.6 | Reference |
| 6-Ethylchenodeoxycholic acid | C26H44O4 | 420.6 | +28.0 |
| 6-Ethylchenodeoxycholic-d5 acid | C26H39D5O4 | 425.66 | +33.06 |
The solubility profile of 6-ethylchenodeoxycholic-d5 acid reflects its amphiphilic nature, characteristic of bile acid derivatives [19] [31]. The compound demonstrates good solubility in organic solvents, with documented solubility in dimethyl sulfoxide up to 35 mg/mL and in ethanol up to 25 mg/mL [21] [23]. Methanol also serves as an effective solvent for dissolution of the compound [21] [23].
The solubility in aqueous systems is limited, consistent with the hydrophobic character imparted by the steroid backbone and ethyl substitution [18] [19]. This poor water solubility is typical of bile acids with increased hydrophobic character due to structural modifications [18] [19]. The deuterium substitution does not significantly alter the solubility characteristics compared to the non-deuterated parent compound, as the isotopic effects on intermolecular interactions are minimal [30] [32].
The amphiphilic nature of the molecule, with distinct hydrophobic and hydrophilic regions, influences its behavior in solution [19] [31]. The hydrophobic steroid nucleus and ethyl group contribute to organic solvent compatibility, while the hydroxyl groups and carboxylic acid functionality provide limited aqueous solubility [15] [19].
| Solvent | Solubility | Notes |
|---|---|---|
| Dimethyl sulfoxide | Up to 35 mg/mL | Excellent solubility |
| Ethanol | Up to 25 mg/mL | Good solubility |
| Methanol | Soluble | Good solubility |
| Water | Poorly soluble | Limited aqueous solubility |
6-Ethylchenodeoxycholic-d5 acid exhibits excellent stability under appropriate storage conditions [21] [23]. The compound maintains structural integrity when stored at -20°C for periods extending up to four years [21]. This exceptional stability makes it suitable for long-term storage in research and analytical applications [21] [23].
The crystalline solid form contributes to the compound's stability, as the ordered crystal lattice structure provides protection against degradation [21] [23]. The deuterium-carbon bonds are inherently stronger than corresponding hydrogen-carbon bonds due to the reduced zero-point energy of deuterium, contributing to enhanced stability [30] [32]. This isotopic effect results in increased bond dissociation energies for deuterium-containing bonds compared to their protium analogs [30].
Environmental factors affecting stability include temperature, light exposure, and moisture content [24]. The recommended storage at -20°C minimizes thermal degradation pathways [21] [23]. Solutions prepared from the solid material can be stored at -20°C for up to one month, though solid form storage is preferred for extended periods [23].
The compound's purity, typically exceeding 95% as determined by high-performance liquid chromatography, reflects both the synthetic quality and stability characteristics [4] [21] [23]. This high purity is maintained throughout the recommended storage period when proper conditions are observed [21] [23].
The stereochemical complexity of 6-ethylchenodeoxycholic-d5 acid arises from multiple chiral centers within the steroid framework [5] [25]. The compound possesses the characteristic stereochemical configuration of bile acids, with specific R and S designations at various carbon positions [5] [20]. The systematic IUPAC nomenclature reflects this complexity, designating the compound as (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid-d5 [5].
The steroid nucleus exhibits well-defined conformational preferences due to the rigid ring system [17] [25]. The A and B rings adopt a cis-fusion geometry, while the B/C and C/D ring junctions maintain trans-configurations [15] [17]. This arrangement results in the characteristic bent molecular shape that defines bile acid architecture [15] [19]. The chair conformation of the cyclohexane rings provides optimal stability, with the A ring capable of adopting either chair or boat conformations depending on environmental conditions [15].
Conformational analysis studies of steroid molecules have demonstrated that structural modifications, such as the ethyl substitution at C-6, can influence the preferred conformational states [28] [29]. The ethyl group introduces additional steric considerations that may affect the overall molecular geometry and interactions with biological targets [26]. The presence of deuterium atoms within the ethyl group does not significantly alter the conformational preferences, as isotopic substitution typically has minimal effects on molecular geometry [29] [30].
The stereochemical arrangement of hydroxyl groups at positions C-3 and C-7 in the alpha configuration creates a defined hydrophilic face of the molecule [16] [20]. This spatial arrangement is crucial for the compound's physicochemical properties and potential biological interactions [19] [26]. The carboxylic acid side chain maintains flexibility, allowing for various conformational states that can adapt to different molecular environments [28] [29].
| Stereochemical Feature | Configuration | Impact |
|---|---|---|
| C-3 hydroxyl | Alpha (β-face) | Hydrophilic character |
| C-6 ethyl group | Beta (α-face) | Hydrophobic enhancement |
| C-7 hydroxyl | Alpha (β-face) | Hydrophilic character |
| Ring fusions | A/B cis, B/C trans, C/D trans | Bent molecular geometry |
| Deuterium positions | Within ethyl group | Analytical labeling |
The structure-activity relationships of 6-ethylchenodeoxycholic-d5 acid are fundamentally derived from its parent compound, 6-ethylchenodeoxycholic acid, and the broader bile acid family [26]. The ethyl substitution at the C-6 position represents a significant structural modification that influences the compound's interaction with biological receptors and transport systems [26]. Research has demonstrated that alkyl substitutions at the beta-position of bile acids can affect their ability to activate nuclear receptors such as the farnesoid X receptor [26].
The positioning of the ethyl group at C-6 places it on the alpha-face of the steroid nucleus, opposite to the hydroxyl groups at C-3 and C-7 [5] [26]. This arrangement enhances the hydrophobic character of the molecule while maintaining the essential hydrophilic features required for bile acid functionality [18] [19]. Structure-activity studies have shown that bulky substituents at beta-positions can diminish receptor activation compared to unsubstituted analogs [26].
The hydroxyl group configuration at positions C-3 and C-7 in the alpha orientation is crucial for maintaining bile acid activity [26]. These hydroxyl groups participate in hydrogen bonding interactions that are essential for receptor binding and micelle formation [19] [26]. The stereochemical requirements for biological activity are stringent, with beta-oriented hydroxyl groups typically showing reduced activity compared to alpha-oriented groups [26].
The deuterium labeling within the ethyl group does not significantly alter the structure-activity relationships, as isotopic substitution typically has minimal effects on binding affinity and biological activity [11] [30]. However, the deuterium atoms provide valuable analytical advantages for metabolic studies and pharmacokinetic investigations . The stronger carbon-deuterium bonds may result in subtle kinetic isotope effects that could influence metabolic pathways [30] [32].
The carboxylic acid functionality at C-24 is essential for bile acid activity, providing the ionizable group necessary for physiological function [16] [19]. Conversion of this carboxyl group to other functionalities typically results in altered biological activity, emphasizing the importance of this structural element [26]. The five-carbon side chain length represents an optimal configuration for bile acid receptor interactions [19] [26].
| Structural Element | SAR Impact | Functional Significance |
|---|---|---|
| C-6 ethyl group | Enhanced hydrophobicity | Modified receptor binding |
| C-3 alpha-hydroxyl | Essential for activity | Hydrogen bonding |
| C-7 alpha-hydroxyl | Critical for function | Receptor recognition |
| C-24 carboxylic acid | Required for activity | Ionizable functionality |
| Deuterium labeling | Minimal activity change | Analytical advantages |
The synthesis of 6-Ethylchenodeoxycholic-d5 Acid relies primarily on chenodeoxycholic acid as the foundational starting material [1] [2] [3]. Chenodeoxycholic acid represents the most economically viable and readily available bile acid precursor, providing the essential steroid backbone with appropriate hydroxyl functionalities at the 3α and 7α positions. The selection of chenodeoxycholic acid as the starting material offers several strategic advantages, including its commercial availability, well-characterized reactivity patterns, and established synthetic methodologies for structural modifications.
Alternative starting materials have been explored, including cholic acid and synthetic steroid intermediates, but chenodeoxycholic acid remains the preferred choice due to its optimal substitution pattern and cost-effectiveness [4] [5]. The presence of two hydroxyl groups at specific positions allows for selective protection and functionalization strategies essential for the subsequent ethylation and deuteration steps.
The synthetic pathway to 6-Ethylchenodeoxycholic-d5 Acid involves several critical intermediates that determine the overall success and efficiency of the synthesis. The primary intermediate is 7-keto-lithocholic acid, which serves as the key reactive species for the subsequent ethylation reaction [6] [2]. This intermediate is generated through selective oxidation of the 7α-hydroxyl group while maintaining the 3α-hydroxyl functionality.
The tetrahydropyranyl-protected intermediate represents another crucial compound in the synthesis, providing selective protection of the 3α-hydroxyl group during the alkylation step [1] [3]. This protection strategy prevents unwanted side reactions and ensures regioselective ethylation at the desired 6α position. The protected intermediate demonstrates excellent stability under the harsh conditions required for the lithium diisopropylamide-mediated alkylation reaction.
The 6α-ethyl intermediate constitutes the penultimate compound in the synthesis, possessing the complete carbon framework but requiring deprotection and deuterium incorporation to yield the final product [2] [7]. This intermediate typically exhibits high chemical purity and serves as an excellent precursor for the final transformation steps.
Catalytic deuteration represents the most effective method for introducing deuterium atoms into the 6-Ethylchenodeoxycholic acid framework. The primary catalytic approach utilizes palladium on carbon in combination with deuterium oxide as the deuterium source [8] [9] [10]. This methodology enables selective incorporation of deuterium atoms at specific positions within the steroid structure while maintaining the integrity of other functional groups.
The catalytic deuteration process typically employs reaction conditions involving elevated hydrogen pressure, controlled temperature, and appropriate solvent systems to achieve optimal deuterium incorporation efficiency. Deuterium exchange reactions using transition metal catalysts have demonstrated remarkable selectivity for the 11,12 positions of the steroid backbone, achieving deuteration levels exceeding 95% [9] [11] [10].
Advanced catalytic systems incorporating rhodium and ruthenium complexes have been developed for more selective deuteration applications, particularly for achieving site-specific isotope incorporation without compromising the overall molecular structure [12] [13]. These systems offer enhanced control over deuteration patterns and improved reaction yields.
Enzymatic deuteration approaches provide exceptional stereospecificity and mild reaction conditions for deuterium incorporation into complex steroid structures. Hydroxysteroid dehydrogenases have been employed for stereoselective deuteration at specific positions within the bile acid framework [14] [15]. These enzymes demonstrate remarkable ability to distinguish between different hydroxyl groups and facilitate deuterium exchange under physiological conditions.
The enzymatic approach utilizing 7α-hydroxysteroid dehydrogenase enables selective deuteration at the 7-position while maintaining complete stereochemical control [14]. This methodology represents an environmentally friendly alternative to traditional chemical deuteration methods, offering high selectivity and minimal side product formation.
Bile acid 7α-dehydratase enzymes have been investigated for their potential in deuterium incorporation reactions, particularly for achieving deuteration at positions adjacent to the carboxyl functionality [14]. These enzymatic systems operate under mild aqueous conditions and demonstrate excellent tolerance for various substrate modifications.
The purification of 6-Ethylchenodeoxycholic-d5 Acid requires sophisticated chromatographic techniques to achieve the high purity levels necessary for analytical and research applications. Column chromatography using silica gel with gradient elution systems represents the primary purification method [16] [17]. The optimal mobile phase typically consists of chloroform-methanol mixtures with gradually increasing polarity to achieve effective separation of the target compound from synthetic impurities and unreacted starting materials.
High-performance liquid chromatography protocols have been developed for both analytical and preparative applications, utilizing reverse-phase columns with acetonitrile-water mobile phases containing formic acid modifiers [18] [19]. These methods achieve baseline separation of the deuterated product from non-deuterated analogues and other structural isomers.
Crystallization techniques using methanol-ethyl acetate solvent systems provide excellent final purification and typically yield products with greater than 98% chemical purity [16] [7]. The crystallization process also serves to remove trace metal contaminants from the catalytic deuteration steps and ensures consistent product quality.
Fractional precipitation methods have been developed for large-scale purification applications, taking advantage of differential solubility properties between target compounds and impurities [12]. These methods offer cost-effective purification for kilogram-scale production while maintaining high product purity standards.
The transition from laboratory-scale synthesis to larger-scale production of 6-Ethylchenodeoxycholic-d5 Acid presents several technical challenges that require careful optimization of reaction conditions and equipment design. Kilogram-scale production has been successfully demonstrated using modified synthetic protocols that emphasize safety, efficiency, and cost-effectiveness [7] [3].
Temperature control systems become critical at larger scales due to the highly exothermic nature of certain reaction steps, particularly the lithium diisopropylamide-mediated alkylation reaction. Advanced cooling systems and thermal monitoring equipment are essential for maintaining reaction temperatures within acceptable ranges and preventing thermal decomposition of sensitive intermediates.
Solvent recovery and recycling protocols significantly impact the economic viability of large-scale production. Distillation systems for recovering dichloromethane, tetrahydrofuran, and other organic solvents typically achieve recovery rates exceeding 90%, substantially reducing production costs and environmental impact [7].
Quality control measures for large-scale production include in-process monitoring using high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry to ensure consistent product quality throughout the manufacturing process. Statistical process control methods help maintain overall yields between 20-30% across multiple production batches [2] [7].
The development of environmentally sustainable synthetic methodologies for 6-Ethylchenodeoxycholic-d5 Acid has focused on reducing toxic reagent usage, minimizing waste generation, and implementing energy-efficient reaction conditions. Microwave-assisted synthesis represents a significant advancement in green chemistry applications, utilizing aluminum chloride catalysis with Oxone oxidizing systems in aqueous media [20] [21].
Water-based reaction media have been successfully implemented for several key transformation steps, eliminating the need for volatile organic solvents and reducing environmental impact [22] [20]. These aqueous systems demonstrate comparable reaction efficiency while offering improved safety profiles and simplified waste disposal procedures.
Solvent-free reaction conditions have been developed for specific synthetic steps, particularly amidation and aminolysis reactions, which proceed efficiently under sealed vessel microwave conditions without requiring traditional organic solvents [20]. These methodologies significantly reduce the environmental footprint of the synthesis while maintaining high product yields and purity.
Catalytic systems optimization focuses on reducing the quantities of expensive and potentially toxic catalysts, particularly chromium-based oxidizing agents, through the development of alternative oxidation methodologies using more benign reagents [22]. These improvements contribute to both environmental sustainability and economic viability of the synthetic process.